molecular formula C20H21BrN4O5S B2874576 N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 790265-73-5

N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2874576
CAS No.: 790265-73-5
M. Wt: 509.38
InChI Key: MACZXUWYIYOTGE-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure integrates multiple pharmacologically active motifs, including a bromonitrophenyl acetamide group and a sulfonylpiperazine scaffold linked via a styrenyl group. This specific architecture suggests potential for targeted biological activity. Compounds featuring the N-(2-bromo-4-nitrophenyl)acetamide core have been identified as key intermediates in the synthesis of libraries for anticancer drug analogs . The integration of a piperazine ring, a common feature in many bioactive molecules, can contribute to enhanced solubility and receptor binding capabilities. Furthermore, the presence of a sulfonamide functional group is of significant interest, as this moiety is found in potent inhibitors of enzymes like carbonic anhydrase, which are investigated for their role in conditions such as cancer . The (E)-2-phenylethenyl (trans-styryl) group may be explored for its potential to interact with biological membranes or specific protein targets. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to utilize this compound in exploratory studies, including but not limited to, the development of novel enzyme inhibitors, investigation of structure-activity relationships (SAR), and as a building block in the synthesis of more complex chemical entities.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O5S/c21-18-14-17(25(27)28)6-7-19(18)22-20(26)15-23-9-11-24(12-10-23)31(29,30)13-8-16-4-2-1-3-5-16/h1-8,13-14H,9-12,15H2,(H,22,26)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACZXUWYIYOTGE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₂₆H₂₄BrN₄O₅S (calculated based on structural analogs) .
  • Molecular Weight : ~560.5 g/mol (estimated).
  • Hydrogen Bonding: 1 donor, 6 acceptors (similar to CAS 790242-62-5, a structural analog) .
  • Lipophilicity (logP) : Predicted to be ~4.5–5.0, higher than analogs with less polar substituents due to bromo and nitro groups .
Structural Analogues
Compound Name Key Substituents Molecular Weight (g/mol) logP Biological Relevance References
Target Compound 2-Br, 4-NO₂ phenyl; (E)-styryl sulfonyl ~560.5 ~4.5–5.0 Potential kinase inhibitor (inference)
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide (CAS 790242-62-5) 2-phenylsulfanyl phenyl; (E)-styryl sulfonyl 493.64 4.3 Research chemical (commercially available)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-F phenyl; 4-methylphenyl sulfonyl 420.48 ~3.8 Anticancer candidate (preclinical studies)
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 4-Br, 2-Me phenyl; 3-Cl phenyl piperazine 422.75 ~4.2 Antimicrobial agent (hypothesized)
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p) 4-NO₂ phenylamino; morpholinosulfonyl ~450.0 ~3.5 Anti-COVID-19 activity (tested)
Key Comparisons

Substituent Effects on Reactivity and Binding Electron-Withdrawing Groups (EWGs): The target compound’s 2-bromo-4-nitrophenyl group increases electrophilicity compared to analogs with electron-donating groups (e.g., 4-F in or 4-Me in ). This may enhance interactions with nucleophilic residues in enzyme active sites . However, it adds steric bulk compared to smaller sulfonyl groups (e.g., tosyl in ) .

Physicochemical Properties Lipophilicity: The target compound’s higher logP (~4.5–5.0) suggests greater membrane permeability than 5p (logP ~3.5) but may reduce aqueous solubility . Hydrogen Bonding: With 6 acceptors, the target compound exceeds analogs like CAS 790242-62-5 (6 acceptors) but has fewer donors than 5p (2 donors) .

Biological Activity Insights Anti-COVID-19 Potential: While 5p derivatives were tested for COVID-19 inhibition , the target compound’s bromo and nitro groups may confer distinct antiviral or antibacterial properties, though direct evidence is lacking. Kinase Inhibition: The (E)-styryl sulfonyl group is structurally similar to kinase inhibitors targeting ATP-binding pockets, suggesting possible overlap in mechanism .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels CAS 790242-62-5, involving sulfonylation of piperazine followed by acetamide coupling . However, introducing bromo and nitro groups requires controlled nitration and bromination steps, increasing complexity compared to simpler analogs .

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